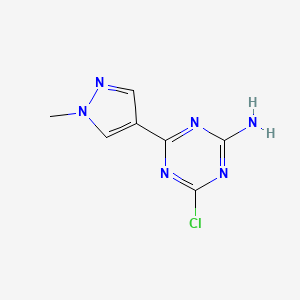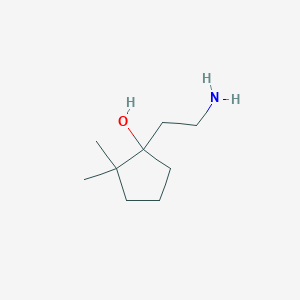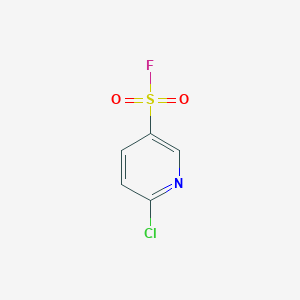
6-Chloropyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl fluoride group, which imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This process can be facilitated by reagents such as potassium fluoride in the presence of suitable solvents like sulfolane .
Industrial Production Methods: Industrial production of 6-Chloropyridine-3-sulfonyl fluoride often employs large-scale fluoride-chloride exchange reactions. The process is optimized for high yield and purity, utilizing advanced fluorination technology and effective fluorinating reagents .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
6-Chloropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloropyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
Sulfonyl Fluorides: A class of compounds with similar reactivity, used in click chemistry and as building blocks in organic synthesis.
Uniqueness: 6-Chloropyridine-3-sulfonyl fluoride is unique due to its specific combination of a chloropyridine framework and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it particularly valuable in specialized applications such as enzyme inhibition and click chemistry .
Propiedades
Fórmula molecular |
C5H3ClFNO2S |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
6-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
Clave InChI |
BYGVJIRECZWZDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
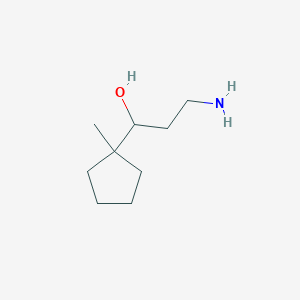
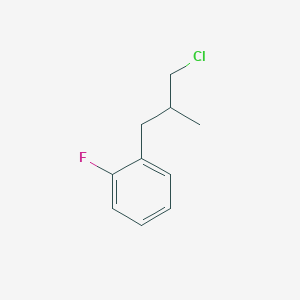
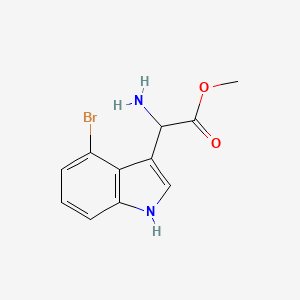

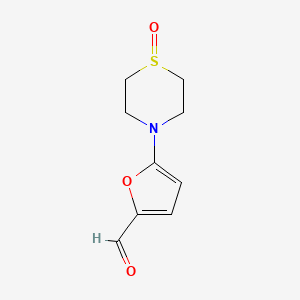
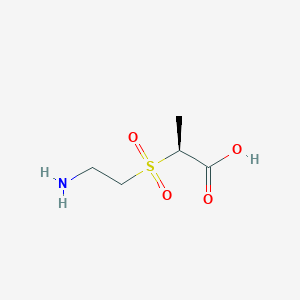

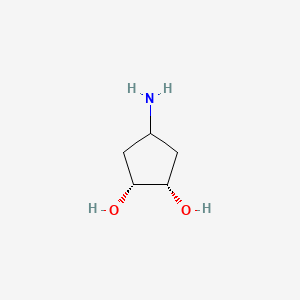
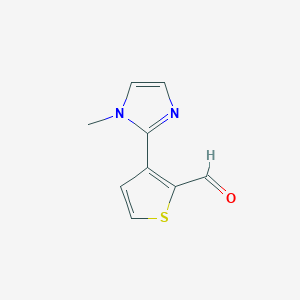
![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)
